Capreomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La capreomicina es un antibiótico utilizado principalmente en el tratamiento de la tuberculosis, especialmente en casos donde la enfermedad es resistente a otros tratamientos. Es un antibiótico polipeptídico cíclico producido por la bacteria Streptomyces capreolus. La capreomicina se administra generalmente en combinación con otros antibióticos para aumentar su eficacia .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La capreomicina se produce mediante fermentación utilizando la bacteria Streptomyces capreolus. El proceso de fermentación implica la optimización del medio y las condiciones para maximizar el rendimiento. El cultivo de siembra se prepara inoculando el cultivo en pendiente o el líquido de esporas de Streptomyces capreolus en un medio de siembra y cultivando en condiciones específicas .

Métodos de Producción Industrial: La producción industrial de capreomicina implica una fermentación a gran escala. El medio de fermentación suele contener almidón de maíz, polvo de torta de soja, sulfato de amonio, licor de maíz, fosfato diácido de potasio y cloruro de sodio. El proceso de fermentación se lleva a cabo en fermentadores con temperatura, pH y aireación controlados para garantizar un crecimiento y una producción óptimos .

Análisis De Reacciones Químicas

Tipos de Reacciones: La capreomicina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su eficacia o reducir su toxicidad.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran capreomicina incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de estas reacciones varían según la modificación deseada, pero generalmente implican temperaturas y niveles de pH controlados .

Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran capreomicina incluyen derivados modificados con propiedades antibacterianas mejoradas o efectos secundarios reducidos. Estos derivados se prueban a menudo para determinar su eficacia contra cepas de Mycobacterium tuberculosis resistentes a los fármacos .

Aplicaciones Científicas De Investigación

Clinical Applications

Capreomycin is predominantly utilized in the following clinical contexts:

- Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) : It is classified as a second-line agent for MDR-TB when first-line treatments fail or are ineffective.

- Combination Therapy : this compound is often used in combination with other antibiotics to enhance treatment efficacy and reduce the likelihood of developing resistance .

Pharmacokinetics and Delivery Methods

Research has explored various delivery methods for this compound to optimize its pharmacokinetic profile:

- Inhalation Formulations : A study demonstrated that an inhaled dry powder formulation of this compound achieved rapid absorption and maintained therapeutic concentrations in lung tissue, significantly above the minimum inhibitory concentration (MIC) for Mycobacterium tuberculosis .

| Delivery Method | C_max (µg/mL) | Time to C_max (min) | Half-life (h) |

|---|---|---|---|

| Inhaled Dry Powder | 80 | 10 | 4.8 |

| Intravenous Administration | Comparable | - | - |

- Physiologically Based Pharmacokinetic Models : These models have been developed to predict this compound's absorption, distribution, metabolism, and excretion characteristics, allowing for tailored dosing regimens based on individual patient variability .

Efficacy and Case Studies

Clinical studies have assessed this compound's efficacy compared to other injectable agents like amikacin and kanamycin. Findings indicate that while this compound is frequently used, it may not provide superior outcomes compared to alternatives:

- In a meta-analysis involving over 10,000 patients, this compound treatment was associated with lower cure rates and higher mortality compared to amikacin and streptomycin .

| Drug Used | Cure Rate (%) | Mortality Rate (%) |

|---|---|---|

| This compound | 49 | 23 |

| Amikacin | 62-69 | 8-13 |

| Streptomycin | 62-69 | 8-13 |

Adverse Effects

While this compound is generally well-tolerated, it can lead to adverse drug reactions (ADRs), particularly when used in combination with other aminoglycosides. A study analyzing ADRs found that patients receiving this compound experienced significant rates of adverse effects, necessitating careful monitoring during treatment .

Mecanismo De Acción

El mecanismo de acción exacto de la capreomicina no se comprende completamente. Se cree que inhibe la síntesis de proteínas uniéndose a la unidad ribosomal 70S en las células bacterianas. Esta unión interfiere con la formación del complejo de iniciación e inhibe la formación de polisomas, lo que lleva a la producción de proteínas anormales que son letales para las bacterias .

Comparación Con Compuestos Similares

La capreomicina es estructuralmente similar a otros antibióticos peptídicos cíclicos como la viomicina. Tanto la capreomicina como la viomicina son particularmente eficaces contra Mycobacterium tuberculosis, incluidas las cepas multirresistentes. Compartiendo un mecanismo de acción similar, se unen a la interfaz ribosómica que involucra la hélice 69 del ARN ribonucleico 23S y la hélice 44 del ARN ribonucleico 16S. La capreomicina es única en sus interacciones de unión específicas y su eficacia contra ciertas cepas de Mycobacterium tuberculosis .

Compuestos Similares:

- Viomicina

- Estreptomicina

- Amikacina

- Kanamicina

Las propiedades únicas de la capreomicina y su papel en el tratamiento de la tuberculosis multirresistente la convierten en un compuesto valioso en el campo de los antibióticos.

Actividad Biológica

Capreomycin is a cyclic peptide antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action, efficacy, resistance patterns, and clinical implications are critical areas of research due to the increasing prevalence of drug-resistant TB strains. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects by inhibiting protein synthesis in Mycobacterium tuberculosis. It specifically disrupts the interaction between ribosomal proteins L12 and L10, essential components of the 50S ribosomal subunit. This interaction is crucial for recruiting initiation and elongation factors during translation, thus impairing protein synthesis .

Key Findings:

- This compound inhibits elongation factor G-dependent GTPase activity and ribosome-mediated protein synthesis .

- The bactericidal effect of this compound is diminished when protein synthesis is blocked, indicating that its efficacy relies heavily on its ability to inhibit protein synthesis .

Efficacy in Clinical Settings

This compound is classified as a second-line drug for MDR-TB treatment. However, its clinical efficacy has been questioned due to emerging resistance and suboptimal treatment outcomes compared to other injectable drugs.

Treatment Outcomes

A systematic review analyzed treatment outcomes for patients receiving this compound compared to other injectable agents. The results are summarized in the following table:

| Treatment Group | Success Rate (%) | Death Rate (%) | Failure Rate (%) |

|---|---|---|---|

| This compound | 49 | 23 | 39 |

| Kanamycin | 66 | 18 | 16 |

| Amikacin | 72 | 14 | 14 |

| Streptomycin | 69 | 18 | 13 |

The data indicates that patients treated with this compound had significantly lower success rates and higher mortality compared to those treated with kanamycin or amikacin .

Resistance Patterns

Resistance to this compound is a growing concern in the management of MDR-TB. Studies indicate that primary this compound resistance is common and associated with poor treatment outcomes. In a cohort study, this compound resistance was identified as an independent risk factor for unfavorable outcomes in MDR-TB patients .

Resistance Data:

- In a study involving XDR-TB isolates, approximately 90% were found to be resistant to this compound .

- Logistic regression analysis revealed that resistance to this compound significantly correlates with increased odds of treatment failure (OR 3.51) compared to susceptible cases .

Case Studies

Several case studies illustrate the challenges faced when using this compound in clinical practice:

-

Case Study: MDR-TB Patient

A patient with confirmed MDR-TB was treated with a regimen including this compound. Despite initial improvement, the patient developed resistance after three months, leading to treatment failure and subsequent death. -

Case Study: XDR-TB Treatment

In another instance involving an XDR-TB patient, this compound was part of a complex treatment regimen. The patient initially responded; however, resistance developed rapidly, necessitating a switch to alternative therapies.

Propiedades

Número CAS |

11003-38-6 |

|---|---|

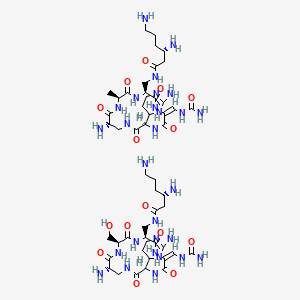

Fórmula molecular |

C50H88N28O15 |

Peso molecular |

1321.4 g/mol |

Nombre IUPAC |

(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |

InChI |

InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b15-9+;16-10+/t11-,12-,13+,14-,16-,18-;11-,12-,13-,14+,15-,18-/m00/s1 |

Clave InChI |

VCOPTHOUUNAYKQ-WBTCAYNUSA-N |

SMILES |

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N.C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |

SMILES canónico |

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N.C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |

Apariencia |

White to Off-White Solid |

Color/Form |

White solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Solubilidad |

Soluble in water as disulfate salt. WHITE TO SLIGHTLY YELLOWISH WHITE, AMORPHOUS POWDER. ODORLESS. FREELY SOL IN WATER. PRACTICALLY INSOL IN MOST ORG SOLVENTS. /STERILE SULFATE SALT/ Practically insol in most org solvents |

Sinónimos |

Capastat Capostatin Capreomicin Capromycin |

Origen del producto |

United States |

Q1: What is the primary mechanism of action of Capreomycin?

A1: this compound exerts its antibacterial activity by targeting the bacterial ribosome, specifically disrupting the interaction between ribosomal proteins L12 and L10. [, , ] This interaction is crucial for the ribosome's ability to recruit initiation and elongation factors during protein synthesis. By interfering with this interaction, this compound inhibits protein synthesis and ultimately leads to bacterial cell death.

Q2: Does this compound's activity depend on active protein synthesis in bacteria?

A2: Research suggests that this compound's bactericidal activity is indeed dependent on active protein synthesis. Studies have shown that when protein synthesis is blocked by other agents, such as thiostrepton, the bactericidal activity of this compound is significantly reduced. [] This finding further supports the understanding that this compound primarily acts by inhibiting protein synthesis.

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a complex cyclic peptide antibiotic. While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, analysis indicates it is a peptide with an equivalent molecular weight of approximately 740 and an empirical formula of C24-25H51-53N13-14O9-10Cl4 for the tetrahydrochloride form. [] It consists of four unique structural components: IA, IB, IIA, and IIB. []

Q4: What are the structural components of this compound?

A4: this compound comprises four unique structural components: IA, IB, IIA, and IIB. These components are derived from various amino acids, including serine, alanine, 2,3-diaminopropionic acid (Dap), β-lysine, and (2-iminohexahydro-4-pyrimidyl) glycine. [, ]

Q5: Have computational methods been used to study this compound's interactions with its target?

A5: Yes, computational chemistry, specifically density functional theory (DFT) calculations using the molecular fractionation with conjugated caps (MFCC) approach, has been employed to determine the binding energies of this compound with the tuberculosis bacterial ribosome subunits. [] These studies provide valuable insights into the interactions contributing to this compound's activity.

Q6: How does methylation of ribosomal RNA affect this compound susceptibility?

A6: Methylation of specific nucleotides in ribosomal RNA (rRNA) plays a crucial role in this compound susceptibility. The enzyme TlyA is responsible for 2′-O-methylation of nucleotides C1409 in 16S rRNA and C1920 in 23S rRNA. [] Loss of these methylations, often due to inactivation of the tlyA gene, leads to increased resistance to this compound. [, , ] This highlights the importance of rRNA methylation in mediating this compound's binding and inhibitory effects on the ribosome.

Q7: What are the challenges associated with the administration of this compound?

A7: this compound administration presents challenges due to its requirement for repeated intramuscular or intravenous injections, ideally five times per week, to maintain therapeutic levels. [] This mode of administration can be painful and inconvenient for patients.

Q8: Are there ongoing efforts to develop alternative formulations for this compound delivery?

A8: Yes, research is underway to develop improved delivery methods for this compound, aiming to enhance patient compliance and potentially reduce systemic toxicity. One promising approach involves the development of inhaled dry powder formulations of this compound. [, , , ] This delivery method targets the lungs directly, potentially achieving therapeutic lung concentrations with lower doses compared to systemic administration.

Q9: What are the primary mechanisms of resistance to this compound in Mycobacterium tuberculosis?

A9: Resistance to this compound in Mycobacterium tuberculosis is primarily associated with mutations in the rrs gene, encoding 16S rRNA, and the tlyA gene. [, , , ] Mutations in the rrs gene, particularly A1401G and C1402T, are frequently observed in this compound-resistant strains. [, ] The tlyA gene encodes a methyltransferase responsible for modifying rRNA, and its inactivation leads to increased resistance. [, , ]

Q10: Does cross-resistance exist between this compound and other antituberculosis drugs?

A10: Yes, significant cross-resistance exists between this compound and other aminoglycoside antibiotics, such as Kanamycin and Amikacin, as well as the cyclic peptide antibiotic Viomycin. [, , , , ] This cross-resistance is frequently attributed to shared mechanisms of action and overlapping binding sites on the ribosome. Mutations in the rrs gene, particularly the A1401G mutation, are frequently associated with resistance to multiple drugs in this class. [, ]

Q11: What are the main adverse effects associated with this compound treatment?

A11: this compound treatment is associated with significant toxicity concerns, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing loss). [, , , , , ] These toxicities limit its therapeutic use and require careful monitoring of patients during treatment.

Q12: How does this compound affect electrolyte levels in the body?

A12: this compound treatment can lead to significant electrolyte disturbances, most notably hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium). [, , , ] These electrolyte imbalances can result in various clinical manifestations, including muscle weakness, spasms, and cardiac arrhythmias.

Q13: Does the combination of this compound with other nephrotoxic drugs increase the risk of kidney damage?

A13: Yes, the concurrent use of this compound with other nephrotoxic drugs, particularly tenofovir disoproxil fumarate (TDF)-containing antiretroviral therapy (ART) commonly used in HIV-infected individuals, significantly increases the risk of nephrotoxicity. [] Careful monitoring of kidney function and consideration of alternative ART regimens are crucial in such cases.

Q14: Are there alternative injectable antibiotics for MDR-TB that are considered more effective than this compound?

A14: Yes, recent meta-analysis of patient data suggests that Amikacin and Streptomycin, when used appropriately based on drug susceptibility testing, demonstrate superior efficacy compared to this compound and Kanamycin in treating MDR-TB. [] Therefore, these alternatives should be considered as first-line injectable agents in MDR-TB treatment regimens, reserving this compound for cases where resistance or other factors preclude their use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.